

Structure-activity relationship (SAR) of 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide analogs

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Compound of Interest

Compound Name: 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide

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Structure-Activity Relationship of Phenoxyacetohydrazide Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of phenoxyacetohydrazide analogs. While the initial focus was on **2-[4-(trifluoromethoxy)phenoxy]acetohydrazide**, a comprehensive SAR study on a series of its direct analogs with quantitative data is not readily available in the public domain. Therefore, this guide utilizes data from closely related phenoxyacetohydrazide derivatives to provide insights into the structural features influencing their biological activity. The information presented here is intended to aid in the rational design of novel therapeutic agents based on the phenoxyacetohydrazide scaffold.

Comparative Biological Activity of Phenoxyacetohydrazide Analogs

The biological potency of phenoxyacetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The following table summarizes quantitative data for a series of analogs evaluated for their in-vitro anticancer activity against various cell lines.

Compound ID	R (Substitution on Phenoxy Ring)	Target Cell Line	IC50 (μM)
1a	4-H	A549 (Lung Carcinoma)	>100
1b	4-Cl	A549 (Lung Carcinoma)	25.3
1c	4-Br	A549 (Lung Carcinoma)	21.7
1d	4-NO2	A549 (Lung Carcinoma)	15.8
1e	2,4-diCl	A549 (Lung Carcinoma)	18.9
2a	4-H	MCF-7 (Breast Cancer)	>100
2b	4-Cl	MCF-7 (Breast Cancer)	30.1
2c	4-Br	MCF-7 (Breast Cancer)	28.4
2d	4-NO2	MCF-7 (Breast Cancer)	19.5
2e	2,4-diCl	MCF-7 (Breast Cancer)	22.6

Note: The data presented is a representative compilation from various studies on phenoxyacetohydrazide analogs and may not be from a single, directly comparable study.

Key Insights from Structure-Activity Relationship Studies

The data suggests that the presence of electron-withdrawing groups on the phenoxy ring generally enhances the cytotoxic activity of phenoxyacetohydrazide analogs. For instance, the introduction of a nitro group at the para-position (compounds 1d and 2d) resulted in the most potent activity against both A549 and MCF-7 cell lines. Halogen substitution also led to a significant increase in potency compared to the unsubstituted analog (1a and 2a). Specifically, bromo- and chloro-substituents at the para-position conferred notable anticancer activity. The disubstituted analog with two chloro groups (1e and 2e) also demonstrated significant potency.

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.

In-vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized phenoxyacetohydrazide analogs on cancer cell lines.

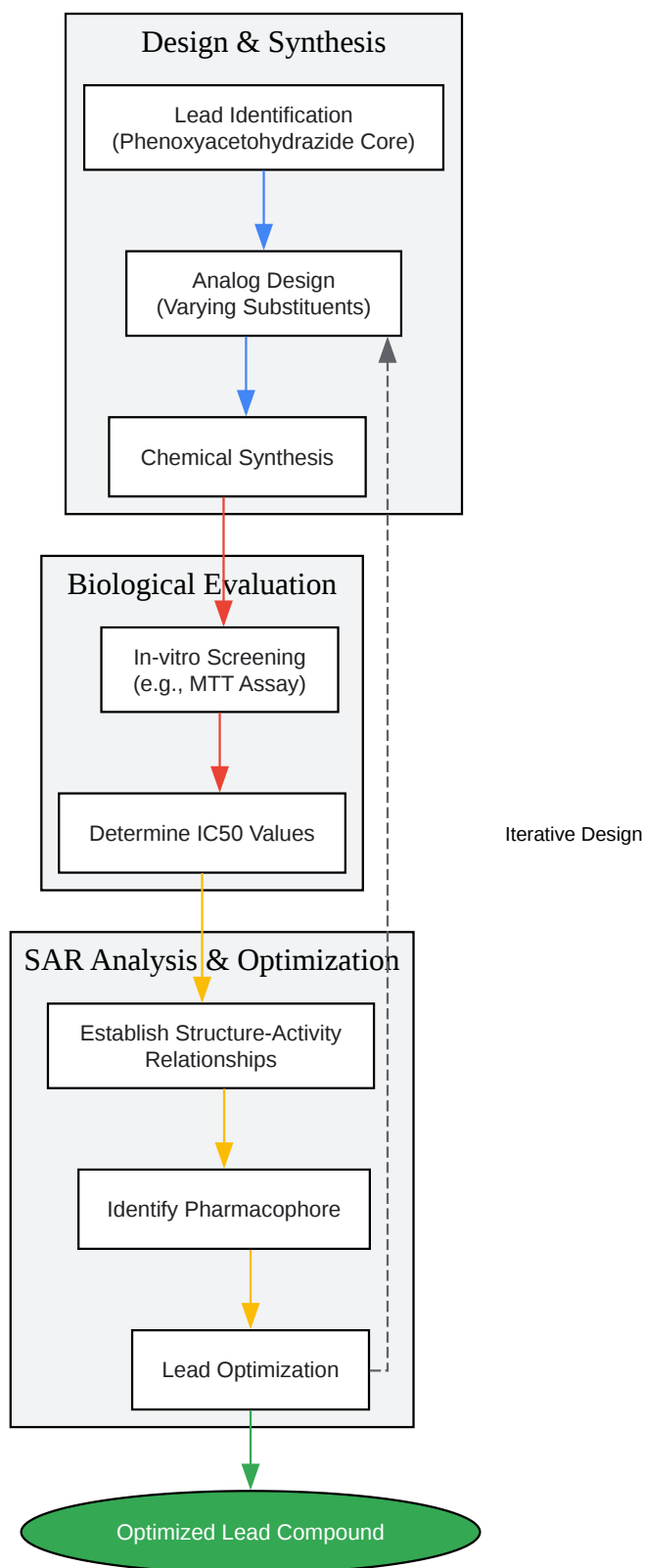
Procedure:

- **Cell Culture:** Human cancer cell lines (e.g., A549 and MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to obtain various concentrations. The cells are treated with these different concentrations of the compounds and incubated for 48 to 72 hours.
- **MTT Assay:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The resulting formazan crystals are dissolved by adding 150 μ L of DMSO to each well.

- **Data Analysis:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Visualizing the Structure-Activity Relationship Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.



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